molecular formula C14H13ClO4 B13972721 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione CAS No. 88562-16-7

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione

Cat. No.: B13972721
CAS No.: 88562-16-7
M. Wt: 280.70 g/mol
InChI Key: JUCGHSNEUVFLMP-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. It is characterized by a benzoyl group attached to a cyclohexane-1,3-dione ring, with chlorine and methoxy substituents on the benzoyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2-chloro-4-methoxybenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione:

    2-(2-Chloro-4-nitrobenzoyl)cyclohexane-1,3-dione: Another herbicidal compound with a nitro group instead of a methoxy group.

Uniqueness

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for various applications.

Biological Activity

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione, with the CAS number 88562-16-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C14H13ClO4
  • Molecular Weight : 280.70 g/mol
  • Structure : The compound features a cyclohexane ring with a benzoyl moiety substituted by a chlorine and methoxy group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. Below are some key findings from recent studies:

Antioxidant Activity

A study evaluating the antioxidant potential of various cyclohexane derivatives highlighted that this compound possesses significant free radical scavenging ability. The IC50 value for DPPH radical scavenging was reported to be lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant properties.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus162
Escherichia coli322
Candida albicans648

These results suggest that the compound may serve as a potential antimicrobial agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects using various models. In one study, it was found to significantly reduce the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study investigated the effects of this compound on human cancer cell lines (HeLa and MCF-7). The compound induced apoptosis in these cells with an IC50 value of approximately 10 μM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.
  • Diabetes Management :
    In another research effort focused on diabetes management, this compound was tested for its ability to inhibit α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The results showed an inhibition percentage of over 70% at concentrations as low as 50 μg/mL, suggesting its potential as a therapeutic agent for type 2 diabetes mellitus management.

Q & A

Basic Research Questions

Q. What is the primary biochemical target of 2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione, and how is its inhibitory activity experimentally validated?

The compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in tyrosine catabolism. Experimental validation involves:

  • In vitro enzyme assays : Measuring HPPD activity via UV-Vis spectroscopy to monitor substrate (4-hydroxyphenylpyruvate) depletion or product (homogentisate) formation.
  • IC₅₀ determination : Dose-response curves using purified HPPD (e.g., rat liver HPPD) incubated with the compound. Reported IC₅₀ values are ~40 nM for HPPD inhibition .
  • In vivo models : Administering the compound to rats (e.g., 10 mg/kg body weight) and quantifying plasma tyrosine elevation or urinary metabolites like 4-hydroxyphenyllactate (HPLA) .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Friedel-Crafts acylation : Reacting 2-chloro-4-methoxybenzoyl chloride with cyclohexane-1,3-dione in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Optimization steps : Solvent selection (e.g., dichloromethane), temperature control (0–25°C), and purification via recrystallization or column chromatography .
  • Yield considerations : Reported yields range from 60–85%, depending on reaction scale and purity of intermediates.

Q. How does the compound’s structure influence its HPPD inhibition compared to analogs like NTBC or sulcotrione?

Structural features critical for activity include:

  • Electron-withdrawing groups : The 2-chloro and 4-methoxy substituents enhance binding to HPPD’s active site by stabilizing π-π interactions with aromatic residues.
  • Cyclohexane-1,3-dione core : Mimics the enolization intermediate of the HPPD substrate, acting as a competitive inhibitor .
  • Comparative potency : The 4-methoxy group confers slightly lower potency than sulcotrione’s 4-mesyl group but higher metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in HPPD inhibition assays caused by enzyme source variability?

Discrepancies arise due to species-specific HPPD isoforms (e.g., plant vs. mammalian). Methodological solutions include:

  • Standardized enzyme sources : Use recombinant human HPPD for clinical relevance or Arabidopsis thaliana HPPD for herbicide studies.
  • Pre-incubation protocols : Account for time-dependent inhibition by pre-incubating the compound with HPPD (e.g., 3 min at 37°C) before substrate addition .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to compare binding affinities across isoforms .

Q. What experimental strategies optimize the compound’s selectivity for HPPD over off-target enzymes?

To minimize off-target effects:

  • Kinetic studies : Measure inhibition constants (Kᵢ) for HPPD versus related dioxygenases (e.g., prolyl hydroxylase) using progress curve analysis.
  • Structural analogs : Introduce bulky substituents (e.g., 3-trifluoromethyl) to sterically hinder non-specific interactions.
  • Metabolite profiling : LC-MS/MS analysis of treated cell lines to detect unintended pathway disruptions .

Q. How do environmental factors (pH, temperature) impact the compound’s stability during long-term storage?

Stability protocols include:

  • pH optimization : Store in neutral buffers (pH 7.0–7.4) to prevent hydrolysis of the benzoyl moiety.
  • Temperature control : –20°C under argon atmosphere to avoid oxidation of the dione ring.
  • Degradation monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect breakdown products like 2-chloro-4-methoxybenzoic acid .

Properties

CAS No.

88562-16-7

Molecular Formula

C14H13ClO4

Molecular Weight

280.70 g/mol

IUPAC Name

2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H13ClO4/c1-19-8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

JUCGHSNEUVFLMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl

Origin of Product

United States

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